4-Vinyl-alpha-methylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinyl-alpha-methylstyrene is an organic compound with the formula C10H12. It is a derivative of alpha-methylstyrene, characterized by the presence of a vinyl group attached to the alpha position of the styrene molecule. This compound is a colorless liquid and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
4-Vinyl-alpha-methylstyrene can be synthesized through several methods. One common synthetic route involves the dehydrogenation of cumene, which produces alpha-methylstyrene as a by-product. This alpha-methylstyrene can then undergo further reactions to introduce the vinyl group at the alpha position. Industrial production often involves the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
4-Vinyl-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
4-Vinyl-alpha-methylstyrene has numerous applications in scientific research:
Biology: Research explores its potential use in creating biocompatible materials for medical applications.
Medicine: It is investigated for its role in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 4-Vinyl-alpha-methylstyrene involves its ability to undergo polymerization and copolymerization reactions. The vinyl group allows it to form long polymer chains, which can be tailored for specific applications. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .
Vergleich Mit ähnlichen Verbindungen
4-Vinyl-alpha-methylstyrene is similar to other vinyl derivatives of benzene, such as styrene and alpha-methylstyrene. its unique structure, with the vinyl group at the alpha position, gives it distinct properties. For example, it has higher thermal stability and better mechanical properties compared to styrene. Similar compounds include:
Styrene: A widely used monomer in the production of polystyrene and other polymers.
Alpha-methylstyrene: Used in the production of resins and as a comonomer in various polymerization reactions.
Eigenschaften
CAS-Nummer |
16262-48-9 |
---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-ethenyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h4-8H,1-2H2,3H3 |
InChI-Schlüssel |
NRPJKIBPPQLLDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.